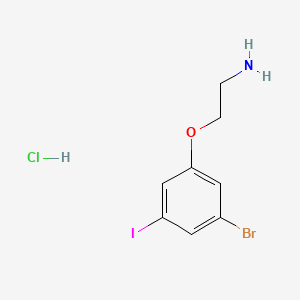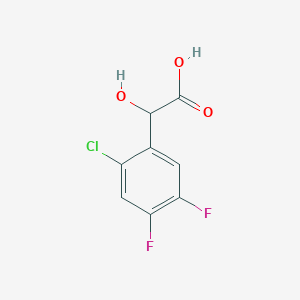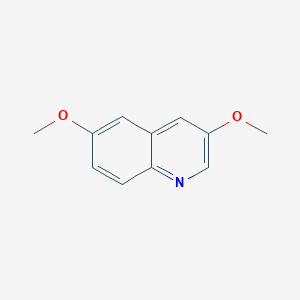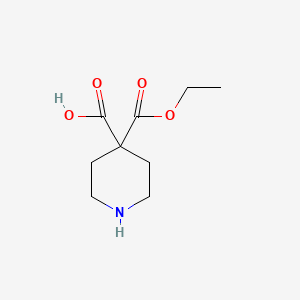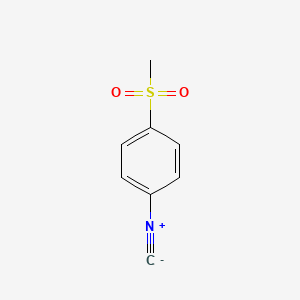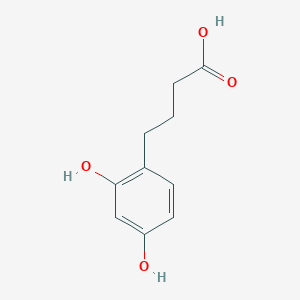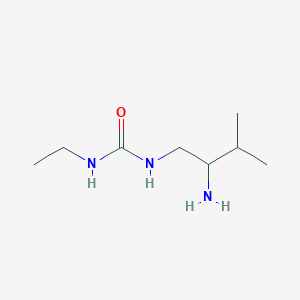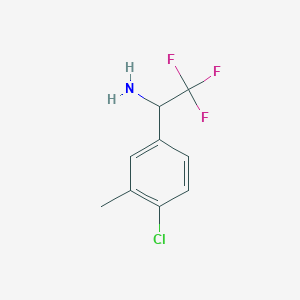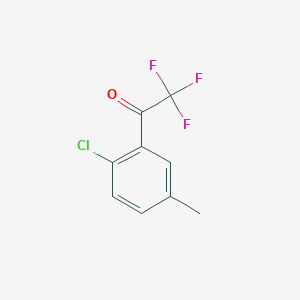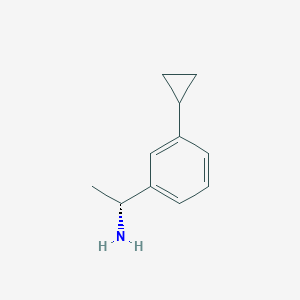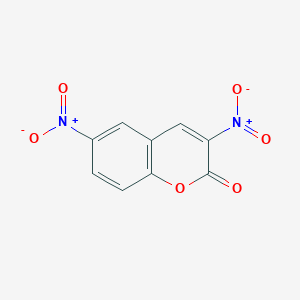
3,6-dinitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dinitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dinitro-2H-chromen-2-one typically involves the nitration of 2H-chromen-2-one. The process begins with the dissolution of 2H-chromen-2-one in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C). The reaction mixture is then stirred for several hours to ensure complete nitration. The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors designed to handle corrosive reagents and control temperature precisely. The product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-dinitro-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups to amino groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Scientific Research Applications
3,6-dinitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 3,6-dinitro-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to oxidative stress and cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
3-nitro-2H-chromen-2-one: A mono-nitro derivative with similar but less potent biological activities.
6-nitro-2H-chromen-2-one: Another mono-nitro derivative with distinct reactivity and applications.
3,6,8-trinitro-2H-chromen-2-one:
Uniqueness
3,6-dinitro-2H-chromen-2-one is unique due to the presence of two nitro groups at specific positions on the coumarin ring, which significantly enhances its reactivity and biological activity compared to mono-nitro derivatives .
Properties
Molecular Formula |
C9H4N2O6 |
|---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
3,6-dinitrochromen-2-one |
InChI |
InChI=1S/C9H4N2O6/c12-9-7(11(15)16)4-5-3-6(10(13)14)1-2-8(5)17-9/h1-4H |
InChI Key |
IGEODTNNBLXDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


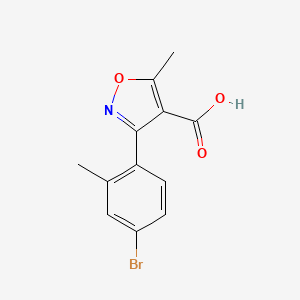
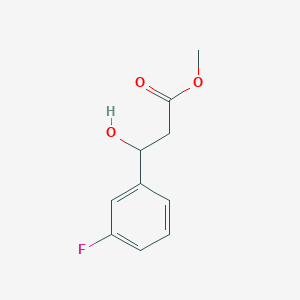
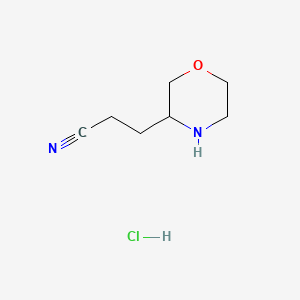
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
